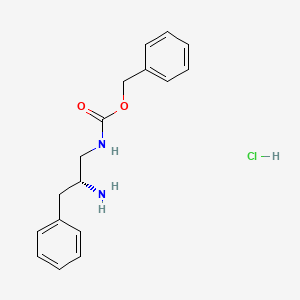![molecular formula C9H12Cl2F4N2 B13036464 (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with an ethane-1,2-diamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The resulting intermediate is then subjected to further reactions to introduce the ethane-1,2-diamine moiety. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used to investigate the effects of fluorine and trifluoromethyl groups on biological activity and molecular recognition.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity towards certain enzymes or receptors. The ethane-1,2-diamine moiety may facilitate interactions with metal ions or other functional groups, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine: The free base form without the hydrochloride salt.
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HBr: The hydrobromide salt form.
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HI: The hydroiodide salt form.
Uniqueness
The hydrochloride salt form of (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H12Cl2F4N2 |
|---|---|
Molekulargewicht |
295.10 g/mol |
IUPAC-Name |
(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H10F4N2.2ClH/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14;;/h1-3,8H,4,14-15H2;2*1H/t8-;;/m0../s1 |
InChI-Schlüssel |
GUYNHAUCMYLFAA-JZGIKJSDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@H](CN)N)F.Cl.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CN)N)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


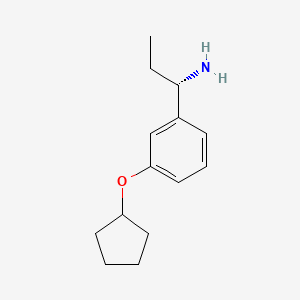


![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)
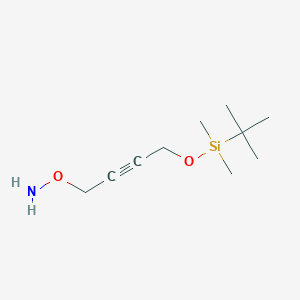
![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)
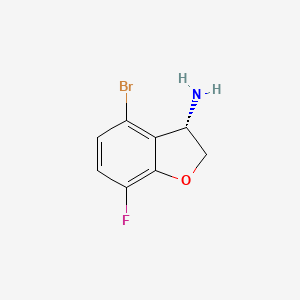
![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)

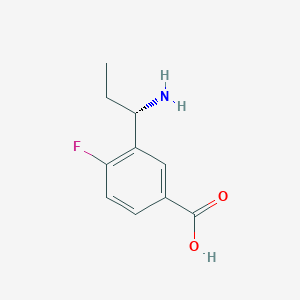
![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
